2-Methyltetrahydrofuran-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in oils

Soluble (in ethanol)

Canonical SMILES

Synthesis and characterization:

-Methyltetrahydrofuran-3-one, also known as coffee furanone, has been the subject of various scientific studies investigating its synthesis and characterization. Researchers have employed different methods for its synthesis, including:

- Cyclization of levulinic acid using various catalysts [].

- Oxidation of 2-methyltetrahydrofuran with metal oxides or peroxides [].

- Decarboxylation of 5-hydroxy-2-pentanoic acid [].

These studies not only establish methods for the production of coffee furanone but also contribute to the understanding of its chemical properties and reactivity.

Role in flavor and aroma:

2-Methyltetrahydrofuran-3-one is a key contributor to the characteristic aroma of coffee. Studies have explored its role in flavor perception and its interaction with other aroma compounds in roasted coffee beans [, ]. Understanding the role of coffee furanone is crucial for optimizing coffee roasting processes and developing flavoring agents for various applications in the food and beverage industry.

2-Methyltetrahydrofuran-3-one, also known as coffee furanone, is a volatile compound with the chemical formula CHO and a molecular weight of 100.12 g/mol. This compound is characterized by its pleasant aroma, reminiscent of caramel and nuts, making it a significant flavoring agent in various food products, particularly coffee. It is transparent and has been identified as a key contributor to the aroma profile of roasted coffee beans, where it exists at concentrations around 30 parts per million .

MTHF is generally considered safe for consumption at levels typically encountered in coffee. However, concentrated forms of MTHF can be irritating to the skin, eyes, and respiratory system []. It is recommended to handle MTHF with proper personal protective equipment in a well-ventilated environment.

- Acid-Catalyzed Ring Closure: This method involves the cyclization of β-alkoxy diazoketones, which was one of the first methods developed for synthesizing this compound .

- Condensation Reactions: It can be synthesized through the condensation of ethyl lactate and methyl acrylate in dimethyl sulfoxide solution or under phase transfer conditions in ionic liquids .

- Oxidative Hydroxylation: This reaction involves the oxidation of 2-acetylbutyrolactone to yield 2-methyltetrahydrofuran-3-one .

- Hydrolysis of Dithioketals: Another synthetic route involves hydrolyzing corresponding dithioketals to produce this compound .

Several methods have been developed for synthesizing 2-methyltetrahydrofuran-3-one:

- Acid-Catalyzed Ring Closure: A classic method involving β-alkoxy diazoketones.

- Condensation of Ethyl Lactate and Methyl Acrylate: Conducted in dimethyl sulfoxide or ionic liquids, yielding satisfactory results.

- Oxidative Hydroxylation of 2-Acetylbutyrolactone: A method that utilizes lithium hypochlorite and ruthenium catalysts for effective synthesis .

- Dithioketal Hydrolysis: Involves hydrolyzing dithioketals to obtain the desired compound.

Due to its unique flavor profile, 2-methyltetrahydrofuran-3-one finds applications in various industries:

- Food Industry: Used as a flavoring agent in coffee, nuts, cocoa, brandy, and meat sauces at concentrations typically ranging from 5 to 20 parts per million .

- Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and fragrances.

Several compounds share structural or functional similarities with 2-methyltetrahydrofuran-3-one. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Furfuryl Mercaptan | CHOS | Strong odor; used in food flavoring |

| 5-Methylfuran | CHO | Contributes to roasted coffee aroma |

| 2-Furancarboxaldehyde | CHO | Used as a flavoring agent; has a sweet note |

| Ethyl Furoate | CHO | Fruity aroma; used in food applications |

Uniqueness of 2-Methyltetrahydrofuran-3-one:

Unlike other similar compounds, 2-methyltetrahydrofuran-3-one is particularly noted for its sweet caramel-like aroma combined with nuttiness, making it distinct within the context of coffee flavors. Its specific contributions to the sensory experience of roasted coffee set it apart from others that may have more pungent or less complex aromas .

Molecular Structure and Formula

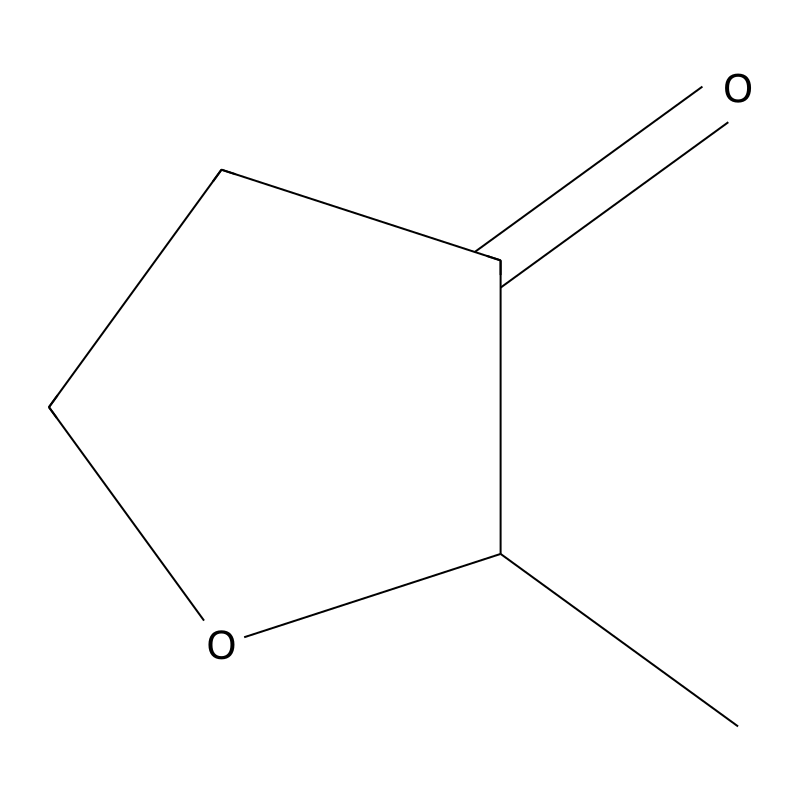

2-Methyltetrahydrofuran-3-one is an organic compound with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol [1] [2] [3]. The compound belongs to the class of furanones, which are characterized by a furan ring bearing a ketone group [4]. The molecule consists of a five-membered heterocyclic ring containing one oxygen atom, with a methyl substituent at the 2-position and a ketone functional group at the 3-position [1] [5].

The International Union of Pure and Applied Chemistry name for this compound is 2-methyloxolan-3-one [5] [4]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC1OCCC1=O [1] [3] [5]. The compound is also known by several synonyms including tetrahydro-2-methylfuran-3-one, 4,5-dihydro-2-methyl-3(2H)-furanone, and coffee furanone [1] [2] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₈O₂ | [1] [2] [3] |

| Molecular Weight | 100.12 g/mol | [1] [2] [3] |

| IUPAC Name | 2-methyloxolan-3-one | [5] [4] |

| SMILES | CC1OCCC1=O | [1] [3] [5] |

| InChI | InChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | [1] [4] |

| InChI Key | FCWYQRVIQDNGBI-UHFFFAOYSA-N | [1] [5] [4] |

Stereochemistry and Conformational Analysis

2-Methyltetrahydrofuran-3-one possesses one stereocenter at the carbon bearing the methyl group, resulting in two possible stereoisomers [6]. The compound exhibits chirality due to the asymmetric carbon at position 2, which creates enantiomeric forms designated as (R)- and (S)-2-methyltetrahydrofuran-3-one [6]. Commercial preparations of this compound are typically obtained as racemic mixtures containing equal proportions of both enantiomers [7].

The conformational behavior of 2-methyltetrahydrofuran-3-one is influenced by the five-membered ring structure, which can adopt envelope and twist conformations [6]. The presence of the ketone group at position 3 introduces additional electronic effects that influence the preferred conformational states of the molecule [6]. The stereochemical configuration significantly impacts the compound's physical and chemical properties, including its interaction with biological systems and its spectroscopic characteristics [6].

Physical Properties

Boiling Point, Density, and Flash Point

2-Methyltetrahydrofuran-3-one exhibits well-defined physical properties that are characteristic of its molecular structure. The compound has a boiling point of 139°C under standard atmospheric pressure [3] [8] [9]. The density of the compound at 25°C is 1.034 g/mL [3] [10] [9], while some sources report the specific gravity as 1.04 at 20°C relative to water [8].

The flash point of 2-methyltetrahydrofuran-3-one is 39°C when measured using the closed cup method [3] [8] [11]. This relatively low flash point indicates that the compound is classified as a flammable liquid, requiring appropriate handling precautions [12]. The vapor pressure characteristics and volatility of the compound are consistent with its use in flavor and fragrance applications [3] [9].

| Physical Property | Value | Measurement Conditions |

|---|---|---|

| Boiling Point | 139°C | Standard atmospheric pressure |

| Density | 1.034 g/mL | 25°C |

| Specific Gravity | 1.04 | 20°C/20°C |

| Flash Point | 39°C | Closed cup method |

Appearance and Organoleptic Characteristics

2-Methyltetrahydrofuran-3-one appears as a colorless to pale yellow clear liquid under normal conditions [3] [5] [13]. Some sources describe the appearance as potentially ranging from colorless to yellow to green, depending on purity and storage conditions [13]. The compound maintains its liquid state at room temperature and exhibits good stability under appropriate storage conditions [13] [14].

The organoleptic characteristics of 2-methyltetrahydrofuran-3-one are particularly notable, as the compound possesses distinctive sensory properties that contribute to its commercial applications [3] [9]. The odor is described as coffee-like, nutty, brown, and rum-like [3] [9]. These aromatic properties have led to its designation as "coffee furanone" in some applications [1] [4]. The compound exhibits taste characteristics described as nutty and astringent with slight creamy and almond nuances when evaluated at concentrations of 75 parts per million [15].

Refractive Index and Optical Properties

The refractive index of 2-methyltetrahydrofuran-3-one is 1.429 when measured at 20°C using the sodium D-line [3] [8] [9]. Some sources report a slightly broader range of 1.4270-1.4310 at 20°C [5]. This optical property is consistent with the compound's molecular structure and density characteristics [3] [5].

The optical properties of 2-methyltetrahydrofuran-3-one are influenced by its electronic structure, particularly the presence of the carbonyl chromophore [6]. The compound's absorption characteristics in the ultraviolet and visible regions are determined by the π → π* and n → π* electronic transitions associated with the ketone functional group [6]. These optical properties are relevant for spectroscopic identification and quantitative analysis methods [16].

Chemical Properties

Solubility Profile

2-Methyltetrahydrofuran-3-one exhibits moderate solubility in water, with the Human Metabolome Database reporting it as "soluble in water" [4]. However, other sources suggest that the compound is "not miscible or difficult to mix" with water [11]. This apparent discrepancy may reflect concentration-dependent solubility behavior or differences in measurement conditions [4] [11].

The compound demonstrates good solubility in organic solvents, particularly dimethyl sulfoxide, where it achieves a solubility of 25 mg/mL (249.7 millimolar) with sonication recommended for complete dissolution [10]. The solubility characteristics are influenced by the compound's ability to form hydrogen bonds through its carbonyl oxygen and its overall polarity [4] [10]. The partition coefficient data indicates moderate lipophilicity, with logarithmic partition coefficient values reported in the literature [4].

Reactivity Patterns

2-Methyltetrahydrofuran-3-one exhibits reactivity patterns typical of both ketones and cyclic ethers [12] . The carbonyl group at position 3 serves as an electrophilic center, making it susceptible to nucleophilic attack by various reagents [18]. The compound can undergo typical carbonyl reactions including reduction, oxidation, and condensation reactions [18].

The five-membered ring structure can participate in ring-opening reactions under appropriate conditions, particularly in the presence of nucleophiles [18]. The compound's reactivity is also influenced by the electron-donating properties of the methyl substituent and the electronic effects of the oxygen heteroatom in the ring [18]. These reactivity patterns make 2-methyltetrahydrofuran-3-one a valuable intermediate in organic synthesis applications [19] .

Stability Under Various Conditions

2-Methyltetrahydrofuran-3-one demonstrates good chemical stability under recommended storage conditions [12] [13]. The compound is stable when stored in cool, dry conditions away from heat, flames, and sparks [12]. However, it should be protected from strong oxidizing agents, which can cause decomposition or unwanted side reactions [12].

The thermal stability of the compound is adequate for most applications, with decomposition occurring only at elevated temperatures [12]. Under fire conditions, the compound may produce hazardous decomposition products including carbon oxides [12]. The compound exhibits air sensitivity and should be stored under inert gas atmospheres to prevent oxidative degradation [13] [14]. Long-term stability is maintained when the compound is kept in tightly sealed containers at appropriate temperatures [13] [14].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Data

2-Methyltetrahydrofuran-3-one has been characterized using both proton and carbon-13 nuclear magnetic resonance spectroscopy [20] [21] [22]. The proton nuclear magnetic resonance spectrum of the compound has been recorded at 399.65 MHz in deuterated chloroform [20] [23]. The spectral data reveals characteristic chemical shifts and coupling patterns that are consistent with the five-membered ring structure and the ketone functionality [20] [21].

The carbon-13 nuclear magnetic resonance spectrum provides information about the carbon framework of the molecule, with distinct chemical shifts observed for the carbonyl carbon, the methyl carbon, and the ring carbons [21] [22]. The spectroscopic data supports the structural assignment and provides valuable information for compound identification and purity assessment [20] [21] [14].

Mass Spectrometry Analysis

Mass spectrometry analysis of 2-methyltetrahydrofuran-3-one using electron ionization reveals characteristic fragmentation patterns [24] [20] [25]. The molecular ion peak appears at mass-to-charge ratio 100, corresponding to the molecular weight of the compound [24] [20] [25]. The base peak in the mass spectrum occurs at mass-to-charge ratio 43, representing 100% relative intensity [24] [20].

Additional significant peaks in the mass spectrum include ions at mass-to-charge ratios 72 (87.3% relative intensity), 28 (55.9% relative intensity), and 45 (34.8% relative intensity) [24] [20]. The fragmentation pattern is consistent with typical ketone and cyclic ether fragmentation mechanisms, involving loss of methyl groups, carbon monoxide, and ring fragmentation processes [24] [25]. The mass spectrometric data provides definitive molecular weight confirmation and structural information for compound identification [24] [20] [25].

| Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 100 | 56.3 | Molecular ion |

| 43 | 100.0 | Base peak |

| 72 | 87.3 | Major fragment |

| 45 | 34.8 | Secondary fragment |

| 28 | 55.9 | Carbon monoxide loss |

Infrared and Raman Spectroscopy

Infrared spectroscopy of 2-methyltetrahydrofuran-3-one reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule [23] [26]. The carbonyl stretching frequency appears in the expected region for cyclic ketones, providing confirmation of the ketone functionality [23] [26]. Additional absorption bands correspond to carbon-hydrogen stretching, carbon-carbon stretching, and ring deformation modes [23] [26].

Raman spectroscopy has been employed for the analysis and monitoring of 2-methyltetrahydrofuran-3-one in various applications [16]. A characteristic Raman peak appears in the 905-930 wavenumber region, which has been utilized for quantitative analysis in process monitoring applications [16]. The Raman spectroscopic method offers advantages for real-time monitoring and quantification of the compound in complex mixtures [16]. The spectroscopic data obtained from both infrared and Raman techniques provides complementary information about the vibrational modes and molecular structure [16] [27].

Other Spectral Properties

2-Methyltetrahydrofuran-3-one exhibits additional spectroscopic properties that are relevant for comprehensive characterization [6] [25]. The compound's ultraviolet-visible absorption characteristics are influenced by the carbonyl chromophore, which contributes to electronic transitions in the near-ultraviolet region [6]. These optical properties have been evaluated in the context of phototoxicity and photoallergenicity assessments [6].

2-Methyltetrahydrofuran-3-one demonstrates widespread natural occurrence across diverse food categories, functioning as a significant volatile aroma compound that contributes to the sensory characteristics of numerous processed and natural products. This compound, commonly known as coffee furanone, exhibits a characteristic bread-like odor with buttery top notes and nutty, astringent qualities accompanied by slight creamy almond nuances [1] [2] [3].

Coffee and Coffee Products

Coffee represents the most extensively studied source of 2-methyltetrahydrofuran-3-one, where it serves as a volatile constituent of the aroma complex in roasted coffee beans [1] [4]. The compound occurs naturally in roasted coffee at concentrations of approximately 30 parts per million [1]. During coffee roasting at 230°C for 8 minutes, 2-methyltetrahydrofuran-3-one forms alongside furfural and 2,3-pentanedione as one of the predominant volatile compounds [2] [5]. Extended roasting periods of 10 minutes result in the formation of additional aromatic compounds including 2-furanmethanol, 2-methyl pyrazine, 2,6-dimethyl pyrazine, and 2-furanmethanol acetate [2] [5].

Research investigating various coffee bean varieties has demonstrated that both Brazilian and Ethiopian coffee beans roasted at 210°C for 13 minutes produce measurable quantities of 2-methyltetrahydrofuran-3-one [6]. The compound exhibits remarkable sensory impact despite its relatively low concentration, with an odor threshold of 0.005 parts per billion, making it significantly less odorous than furfuryl mercaptan but maintaining a pleasant sweet caramel character [1].

Roasted Nuts and Seeds

2-Methyltetrahydrofuran-3-one has been identified as a volatile flavor component in various roasted nuts and seeds. The compound occurs naturally in roasted filberts and roasted almonds, where it contributes to the characteristic nutty and bready aroma profiles [2] [5] [3]. In roasted peanuts, the compound forms during thermal processing and contributes to the overall sensory experience [3]. The formation mechanism in these products involves Maillard reactions between amino acids and reducing sugars present in the nut matrices during roasting processes [2] [5].

Fermented Beverages

The presence of 2-methyltetrahydrofuran-3-one in fermented beverages represents an important aspect of its natural occurrence. The compound has been detected in beer, where it contributes to the complex aroma profile developed during fermentation processes [2] [5] [3]. In rum, 2-methyltetrahydrofuran-3-one functions as a flavor component that enhances the characteristic sensory properties of the distilled beverage [2] [5] [3]. The compound also appears in malt, where it forms during the malting process through enzymatic and thermal reactions [3].

Other Food Sources

Beyond the primary categories, 2-methyltetrahydrofuran-3-one demonstrates remarkable distribution across numerous food sources. The compound occurs naturally in various fruits including guava, raisin, pineapple, passion fruit, tamarind, and cherimoya [3] [7]. In vegetables, it has been identified in onion, tomato, beans, mushroom, sweet potato, and okra [3] [7]. Processed foods containing 2-methyltetrahydrofuran-3-one include potato chips, soy sauce, dried scallops, baked and fried potatoes, wheat bread, crispbread, smoked fish, cooked beef, cooked pork, pork liver, cocoa, licorice, dried bonito, and maté [3] [7].

Biosynthetic Pathways in Nature

The biosynthetic formation of 2-methyltetrahydrofuran-3-one in natural systems occurs through multiple interconnected pathways, with the Maillard reaction serving as the primary mechanism in most food systems [2] [5]. The compound forms through the reaction between cysteine and thiamine with reducing sugars, representing a complex series of chemical transformations that occur during thermal processing [2] [5].

In sugar-amino acid systems, 2-methyltetrahydrofuran-3-one formation involves the interaction of pentose sugars with amino acids such as glycine and alanine [8]. Research using isotopically labeled precursors has demonstrated that the compound can form through both direct Maillard reactions and sugar fragmentation processes [8]. Specifically, experiments with carbon-13 labeled xylose, glycine, and alanine have shown that furanone formation involves the incorporation of Strecker degradation products, including formaldehyde and acetaldehyde, into the pentose structure [8].

The biosynthetic pathway involves several key intermediate compounds, including 1-deoxyosones formed through the 2,3-enolization of sugar molecules [8]. These intermediates undergo further transformations including dehydration, cyclization, and rearrangement reactions that ultimately lead to the formation of 2-methyltetrahydrofuran-3-one [8]. The reaction mechanism demonstrates chain elongation processes where 1-deoxypentosone intermediates react with corresponding Strecker aldehydes [8].

Formation During Food Processing

Maillard Reaction Mechanisms

The Maillard reaction represents the predominant mechanism for 2-methyltetrahydrofuran-3-one formation during food processing, involving complex interactions between amino acids and reducing sugars under thermal conditions [2] [5] [9]. The reaction proceeds through multiple stages, beginning with the condensation of carbonyl groups from reducing sugars with nucleophilic amino groups from amino acids to form Schiff bases [9]. These initial products undergo Amadori rearrangement, where carbonyl groups migrate from the C1 position to the C2 position of the sugar molecule, forming more stable ketoamine compounds [9].

During the intermediate stage of the Maillard reaction, various reactive intermediates form, including alpha-dicarbonyl compounds such as 1,2-dicarbonyls and 1,3-dicarbonyls [9]. These intermediates participate in Strecker degradation reactions, which involve the degradation of amino acids through reaction with alpha-dicarbonyl compounds, resulting in the formation of volatile Strecker aldehydes [9]. The formation of furanones, including 2-methyltetrahydrofuran-3-one, occurs through dehydration and cyclization of sugars and amino acids, followed by further reactions with reactive intermediates [9].

Specific precursor systems have been identified for 2-methyltetrahydrofuran-3-one formation. Research has demonstrated that cysteine and thiamine react with reducing sugars at 145°C for 20 minutes to produce the compound [2] [5]. Additionally, xylose-based systems with glycine or alanine at 90°C for 60 minutes at pH 7 have shown furanone formation through both direct Maillard reactions and sugar fragmentation processes [8].

Thermal Processing Influence

Temperature and time parameters significantly influence the formation of 2-methyltetrahydrofuran-3-one during thermal processing. Coffee roasting studies have revealed that heating at 230°C for 8 minutes produces optimal conditions for furanone formation, with the compound appearing as one of the majority volatiles alongside furfural and 2,3-pentanedione [2] [5]. Extended roasting periods result in the formation of additional compounds, indicating that processing time affects both the quantity and complexity of volatile profiles [2] [5].

The influence of thermal processing extends beyond simple temperature-time relationships. Research on coffee roasting has shown that different roasting profiles produce varying concentrations of 2-methyltetrahydrofuran-3-one. Light roasting conditions favor furanone formation, while extended roasting periods may lead to compound degradation or transformation into other volatile products [6]. The thermal processing of other foods, including nuts, grains, and meat products, follows similar patterns where moderate heating conditions optimize furanone formation [3].

Processing parameters also affect the organoleptic properties of 2-methyltetrahydrofuran-3-one. At concentrations of 75 parts per million, the compound exhibits nutty and astringent characteristics with slight creamy almond nuances [3]. These sensory properties make the compound valuable for applications in roasted flavorings, almond, rum, cocoa, brandy, and caramel flavors, as well as in bakery, beef, chocolate, coffee, and dairy products [2] [5].

Concentration Levels in Various Sources

Quantitative analysis of 2-methyltetrahydrofuran-3-one in different food sources reveals significant variation in concentration levels depending on the processing conditions and food matrix. Roasted coffee contains the highest documented natural concentration at 30 parts per million [1]. This concentration represents the baseline for comparison with synthetic applications, where typical dosage ranges from 5 to 20 parts per million in food and beverage applications [1].

The concentration of 2-methyltetrahydrofuran-3-one in processed foods depends on several factors including the availability of precursor molecules, processing temperature, time, and pH conditions. In Maillard reaction systems, the relative amounts of furanones vary significantly based on the specific amino acid and sugar combinations used. Research has shown that xylose-based systems produce varying ratios of different furanones, with norfuraneol typically representing the major component and 2-methyltetrahydrofuran-3-one forming in smaller quantities [8].

The thermal processing of various foods results in different concentration profiles. Roasted nuts and seeds contain measurable quantities of the compound, though specific quantitative data for these products remains limited in the literature [2] [5] [3]. Similarly, fermented beverages such as beer and rum contain detectable levels of 2-methyltetrahydrofuran-3-one, but precise concentration measurements require further investigation [2] [5] [3].

Physical Description

Colourless liquid; Wintergreen-like aroma

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index